molecular formula C22H22N2O4S B3678677 4-[(Benzenesulfonyl)(methyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide CAS No. 6467-04-5

4-[(Benzenesulfonyl)(methyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B3678677
CAS No.: 6467-04-5
M. Wt: 410.5 g/mol
InChI Key: DQEAKCLSHGQPNE-UHFFFAOYSA-N
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Description

4-[(Benzenesulfonyl)(methyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a methoxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzenesulfonyl)(methyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzenesulfonyl chloride, which is then reacted with a suitable amine to form the sulfonamide. The final step involves the coupling of the sulfonamide with the methoxy-methylphenyl benzamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-[(Benzenesulfonyl)(methyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

4-[(Benzenesulfonyl)(methyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Benzenesulfonyl)(methyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The methoxy and methylphenyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Benzenesulfonyl)(methyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-16-9-14-21(28-3)20(15-16)23-22(25)17-10-12-18(13-11-17)24(2)29(26,27)19-7-5-4-6-8-19/h4-15H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEAKCLSHGQPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361810
Record name 4-[(Benzenesulfonyl)(methyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6467-04-5
Record name 4-[(Benzenesulfonyl)(methyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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